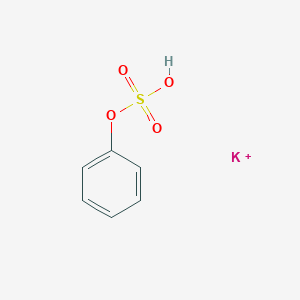

Potassium phenyl sulfate

Overview

Description

Potassium phenyl sulfate is the salt of gut metabolite phenol sulfate. It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .

Synthesis Analysis

This compound is synthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are recorded on a Bruker Advance-III 400 MHz spectrometer .Molecular Structure Analysis

The molecular formula of this compound is C6H5KO4S. Its average mass is 212.265 Da and its monoisotopic mass is 211.954559 Da .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis

This compound is a white to almost white powder to crystal . It is soluble in water .Scientific Research Applications

1. Effects on Plant Growth and Quality

Research has demonstrated that potassium sulfate, a compound related to potassium phenyl sulfate, plays a significant role in plant growth and development. For instance, foliar application of potassium sulfate has been shown to improve fruit quality and photosynthetic characteristics in pomegranate trees, as well as increase yields and enhance disease resistance in tobacco plants (Vatanparast et al., 2013); (Wang Jia-mi, 2015).

2. Chemical Reactions and Stability

The behavior of this compound in different chemical environments has been studied, with findings indicating that it hydrolyzes rapidly in concentrated aqueous sulfuric acid, producing phenol (Koeberg-Telder et al., 2010). Additionally, research on similar compounds like potassium ferrate shows its utility in facilitating chemical transformations, such as converting alcohols to esters (Kooti et al., 2008).

3. Environmental and Agricultural Impacts

Studies have explored the impact of potassium sulfate on various agricultural processes. For instance, its application has been found to affect the yield and quality of crops like groundnut when grown in newly reclaimed sandy soil conditions (Awaad et al., 2010). Moreover, polymer-coated potassium chloride, a related compound, has been shown to improve cotton yield, leaf senescence, and soil potassium content (Yang et al., 2017).

Mechanism of Action

Target of Action

Potassium phenyl sulfate is a salt of the gut metabolite phenol sulfate . It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . This enzyme is the primary target of this compound and plays a crucial role in its biosynthesis.

Mode of Action

The interaction of this compound with its target, sulfotransferase 1A1, results in the production of reactive oxygen species (ROS) and a decrease in glutathione levels . This interaction renders cells vulnerable to oxidative stress .

Biochemical Pathways

This compound affects the biochemical pathway involving the conversion of phenol to phenol sulfate. This conversion is facilitated by the enzyme sulfotransferase 1A1 . The compound’s action on this pathway leads to the production of ROS and a decrease in glutathione levels , which can have downstream effects on cellular processes, particularly those related to oxidative stress.

Result of Action

The action of this compound leads to the production of ROS and a decrease in glutathione levels . This can render cells vulnerable to oxidative stress , potentially leading to cellular damage and dysfunction.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Potassium phenyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is known to induce reactive oxygen species (ROS) production and decrease glutathione levels, rendering cells vulnerable to oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The decrease in glutathione levels induced by this compound can affect the redox state of the cell and influence various cellular processes .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium phenyl sulfate involves the reaction of phenol with sulfuric acid to form phenyl sulfate, which is then reacted with potassium hydroxide to form Potassium phenyl sulfate.", "Starting Materials": [ "Phenol", "Sulfuric acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Phenol is slowly added to sulfuric acid with constant stirring.", "Step 2: The mixture is heated to 60-70°C for 2-3 hours to form phenyl sulfate.", "Step 3: The reaction mixture is cooled to room temperature and slowly added to a solution of potassium hydroxide in water.", "Step 4: The mixture is stirred for 1-2 hours at room temperature.", "Step 5: The resulting precipitate is filtered and washed with water to obtain Potassium phenyl sulfate as a white solid." ] } | |

CAS No. |

1733-88-6 |

Molecular Formula |

C6H6KO4S |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

potassium;phenyl sulfate |

InChI |

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |

InChI Key |

CMBQMSLHHHGNNS-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)O.[K] |

| 1733-88-6 | |

Pictograms |

Irritant |

Related CAS |

937-34-8 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?

A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), this compound undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.

Q2: How does the protonation behavior of this compound differ from Phenol itself?

A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, this compound exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.

Q3: Can the sulfonation of Phenol be controlled to selectively produce this compound?

A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce this compound might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)